An In-depth Technical Guide to 4,8-Dibromoquinoline (CAS: 1070879-31-0)
An In-depth Technical Guide to 4,8-Dibromoquinoline (CAS: 1070879-31-0)
Executive Summary
4,8-Dibromoquinoline is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring bromine atoms at two distinct positions on the quinoline scaffold—one on the pyridine ring (C4) and one on the benzene ring (C8)—imparts differential reactivity, making it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of 4,8-Dibromoquinoline, including its physicochemical properties, plausible synthetic routes, predicted analytical characterization, key chemical reactions, and potential applications. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
The Quinoline Scaffold: A Cornerstone in Modern Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged scaffold" in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, particularly bromine, onto this scaffold serves as a critical strategy in drug design. Bromine can enhance binding affinity to biological targets through halogen bonding, modulate pharmacokinetic properties, and, most importantly, provide reactive handles for further molecular elaboration via cross-coupling reactions.[3] 4,8-Dibromoquinoline exemplifies this, offering two distinct sites for functionalization.
Caption: Figure 1: Chemical Structure of 4,8-Dibromoquinoline
Physicochemical and Structural Properties
A summary of the key identifiers and properties for 4,8-Dibromoquinoline is provided below. This data is essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1070879-31-0 | [4] |
| Molecular Formula | C₉H₅Br₂N | [5] |
| Molecular Weight | 286.95 g/mol | [5] |
| Appearance | Solid (predicted) | [4] |
| Density | 1.923 g/cm³ (predicted) | [6] |
| InChI Key | LNJMYWNYBSIPIS-UHFFFAOYSA-N | [5] |
| Storage | 2-8°C, Inert atmosphere | [6] |
Synthesis and Purification Strategies
Proposed Protocol: Electrophilic Bromination
This method is adapted from a known procedure for the synthesis of the 5,8-dibromo isomer and relies on the deactivation of the pyridine ring toward electrophilic attack under strongly acidic conditions.[4]
Causality: Concentrated sulfuric acid protonates the quinoline nitrogen, rendering the pyridine ring strongly electron-deficient and thus deactivating it towards electrophiles like Br⁺. This directs the bromination to the more electron-rich benzene ring at the C5 and C8 positions. The use of silver sulfate can facilitate the generation of the active brominating agent. To achieve the 4,8-disubstitution pattern, a different directing influence or a multi-step synthesis would likely be necessary, potentially starting from a pre-functionalized quinoline. However, a direct bromination under specific conditions remains a possibility to investigate. The protocol below is a conceptual starting point for methodology development.
Caption: Figure 2: Proposed Electrophilic Bromination Workflow
Step-by-Step Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and protected from light, dissolve quinoline (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Reagent Addition: Add silver sulfate (1.5 eq) to the solution. Slowly add molecular bromine (2.2 eq) dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to neutral with a suitable base (e.g., aqueous NaOH or NaHCO₃), causing the product to precipitate.
-
Isolation: Filter the solid precipitate and wash thoroughly with water. Alternatively, extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Alternative Pathway: The Sandmeyer Approach
The Sandmeyer reaction provides a powerful alternative for introducing bromine atoms with high regioselectivity, provided the corresponding aminoquinoline precursors are available.[7][8] This multi-step process involves diazotization of an amino group followed by displacement with a bromide salt, catalyzed by copper(I) bromide.
Workflow:
-
Starting Material: 4-Amino-8-bromoquinoline or 8-amino-4-bromoquinoline.
-
Diazotization: React the aminoquinoline with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at 0-5°C to form the diazonium salt.
-
Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom.[9]
This approach offers superior regiocontrol but is contingent on the availability of the monosubstituted aminobromoquinoline precursors.
Spectroscopic and Analytical Characterization
As of this writing, publically available experimental spectroscopic data for 4,8-Dibromoquinoline is limited. Therefore, this section provides a predictive analysis based on established principles of NMR and MS for the benefit of researchers aiming to identify this compound.
Mass Spectrometry: Isotopic Signature
The most definitive feature in the mass spectrum of 4,8-Dibromoquinoline will be the isotopic pattern of its molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks:
-
M⁺: (containing two ⁷⁹Br atoms)
-
[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br)
-
[M+4]⁺: (containing two ⁸¹Br atoms)
The relative intensity of this triplet will be approximately 1:2:1. For C₉H₅Br₂N, these peaks would appear at m/z values of approximately 285, 287, and 289.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show five signals in the aromatic region (δ 7.0-9.0 ppm), each integrating to one proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the two bromine atoms.
| Predicted Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| H2 | 8.9 - 9.1 | Doublet (d) | J ≈ 4.5 | Adjacent to ring nitrogen (deshielded). |
| H3 | 7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | Coupled to H2 and H4 (before substitution). |
| H5 | 7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Peri-interaction with C8-Br deshields this proton. |
| H6 | 7.4 - 7.6 | Triplet (t) | J ≈ 8.0 | Coupled to H5 and H7. |
| H7 | 8.1 - 8.3 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Deshielded by adjacent C8-Br. |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals for the nine carbon atoms. The carbons directly attached to the bromine atoms (C4 and C8) will show significantly lower intensity and will be shifted to lower field than in unsubstituted quinoline, though the effect is complex.
| Predicted Carbon | Predicted δ (ppm) | Rationale |
| C2 | 150 - 152 | Adjacent to nitrogen. |
| C3 | 122 - 124 | Standard quinoline shift. |
| C4 | 133 - 136 | Attached to bromine. |
| C4a | 148 - 150 | Bridgehead carbon. |
| C5 | 128 - 130 | Standard quinoline shift. |
| C6 | 127 - 129 | Standard quinoline shift. |
| C7 | 135 - 138 | Deshielded by adjacent C8-Br. |
| C8 | 120 - 123 | Attached to bromine. |
| C8a | 146 - 148 | Bridgehead carbon adjacent to N. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for an aromatic heterocyclic system. Key absorptions would include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations.
-
~850-750 cm⁻¹: Out-of-plane C-H bending, characteristic of the substitution pattern.
-
Below 700 cm⁻¹: C-Br stretching vibrations.
Chemical Reactivity and Synthetic Utility
The primary utility of 4,8-Dibromoquinoline lies in the reactivity of its two carbon-bromine bonds. These positions are ripe for functionalization, particularly through palladium-catalyzed cross-coupling reactions.[10][11]
Overview of Reactivity
The C4-Br and C8-Br bonds are expected to have different reactivities. The C4 position is on the electron-deficient pyridine ring, while the C8 position is on the carbocyclic ring. This electronic difference can often be exploited to achieve selective mono-functionalization under carefully controlled conditions, followed by a second, different coupling reaction at the remaining position.[12] This makes 4,8-Dibromoquinoline an excellent scaffold for building molecular diversity.
Caption: Figure 3: Sequential Cross-Coupling Potential
Palladium-Catalyzed Cross-Coupling Reactions
4,8-Dibromoquinoline is an ideal substrate for several cornerstone reactions in organic synthesis:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (arylation, alkylation).
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds (alkynylation).
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the mono-arylation of 4,8-Dibromoquinoline. Optimization of the ligand, base, and temperature may be required to control selectivity between the C4 and C8 positions.
Self-Validation: The success of this protocol is validated by monitoring the consumption of the starting material and the formation of a new, higher Rƒ product by TLC. Final structure confirmation requires full spectroscopic analysis (NMR, MS) of the purified product.
Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried flask, add 4,8-Dibromoquinoline (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography on silica gel to yield the arylated quinoline product.
Applications in Research and Development
Intermediate for Medicinal Chemistry
As a difunctional scaffold, 4,8-Dibromoquinoline allows for the systematic exploration of structure-activity relationships (SAR). By introducing various substituents at the C4 and C8 positions, libraries of novel compounds can be synthesized and screened for biological activity against a range of therapeutic targets.[1][13]
Building Block for Materials Science
The rigid, planar quinoline core is an attractive component for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The ability to attach different functional groups (e.g., electron-donating or electron-withdrawing) at the C4 and C8 positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.[14][15]
Safety, Handling, and Storage
Hazard Identification: Based on safety data for related compounds, 4,8-Dibromoquinoline should be handled as a hazardous substance.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
P260: Do not breathe dust.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage: Handle only in a well-ventilated area, preferably in a chemical fume hood. Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.
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